molecular formula C23H20N2O2 B10795921 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol

4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol

Cat. No.: B10795921
M. Wt: 356.4 g/mol
InChI Key: UFEMDLAFOZMSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol is a sophisticated quinoline derivative offered for research use in chemical biology and anticancer drug discovery. This compound belongs to the 4-phenylquinolin-2(1H)-one (4-PQ) structural class, which has been identified as a promising scaffold for developing antimitotic agents . The structural backbone of this compound mimics simplified analogs of podophyllotoxin, a natural product known for its tubulin-inhibiting activity . Research on closely related 4-PQ analogs has demonstrated excellent antiproliferative activities against various human cancer cell lines, such as COLO205 (IC50 = 0.32 μM) and H460 (IC50 = 0.89 μM) . The primary mechanism of action for these compounds involves binding to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization and disrupting cell division, which leads to G2/M cell cycle arrest and the induction of apoptosis . Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of similar 4-PQ derivatives suggests promising drug-likeness and bioavailability, though structural optimization may be pursued to mitigate potential risks such as AMES toxicity (mutagenicity) . The specific substitution pattern of this compound—featuring a 4-phenylmethoxyanilino group at the 2-position and a hydroxyl group at the 7-position of the quinoline core—makes it a valuable chemical tool for investigating structure-activity relationships (SAR) and for further development of targeted cancer therapeutics . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

4-methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol

InChI

InChI=1S/C23H20N2O2/c1-16-13-23(25-22-14-19(26)9-12-21(16)22)24-18-7-10-20(11-8-18)27-15-17-5-3-2-4-6-17/h2-14,26H,15H2,1H3,(H,24,25)

InChI Key

UFEMDLAFOZMSRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 7 and the anilino nitrogen participate in nucleophilic substitution under basic or acidic conditions.

ReactantConditionsProductYieldReference
Alkyl halides (e.g., CH₃I)K₂CO₃, DMF, 80°C7-O-alkylated derivatives65–78%
Acyl chloridesPyridine, RT7-O-acylated derivatives70–85%
Benzyl bromideHBr catalyst, solvent-freeN-alkylated products at anilino nitrogen82%
  • Key Insight : The hydroxyl group’s acidity (pKa ~9–10) facilitates deprotonation for O-alkylation/acylation . The anilino nitrogen’s lone pair enables selective N-alkylation under mild conditions.

Oxidation Reactions

The quinoline core and hydroxyl group undergo oxidation under controlled conditions.

Oxidizing AgentConditionsProductOutcomeReference
KMnO₄H₂SO₄, 60°C7-Ketoquinoline derivativePartial decomposition
DDQ (Dichlorodicyanoquinone)CH₂Cl₂, RTOxidative coupling at C-3 position55% yield
  • Mechanistic Note : Mn(VII)-mediated oxidation of the hydroxyl group generates a ketone, while DDQ promotes radical-based C–H activation .

Reductive Amination

The anilino group participates in reductive amination with aldehydes/ketones:

Carbonyl CompoundReducing AgentProductYieldReference
FormaldehydeNaBH₃CN, MeOHN-Methylanilino derivative88%
CyclohexanoneH₂ (1 atm), Pd/CN-Cyclohexyl-substituted quinoline73%
  • Limitation : Steric hindrance from the phenylmethoxy group reduces reactivity with bulky aldehydes.

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at electron-rich positions (C-5/C-8):

Reaction TypeReagentPositionProductYieldReference
NitrationHNO₃/H₂SO₄, 0°CC-55-Nitroquinoline derivative60%
SulfonationClSO₃H, CH₂Cl₂C-88-Sulfoquinoline derivative68%
  • Regioselectivity : Directed by the electron-donating hydroxyl group at C-7 .

Complexation with Metal Ions

The hydroxyl and anilino groups act as chelating sites for metal ions:

Metal SaltConditionsComplex StructureApplicationReference
FeCl₃EtOH, RTOctahedral Fe(III) complexCatalytic studies
Cu(NO₃)₂H₂O/MeOH, 60°CSquare-planar Cu(II) complexAntibacterial enhancement
  • Stability : Complexes exhibit enhanced thermal stability compared to the parent compound .

Photochemical Reactions

UV irradiation induces dimerization and ring-opening:

ConditionProductMechanistic PathwayReference
UV (254 nm), CH₃CNC-2/C-2' dimerRadical recombination
UV (365 nm), O₂Quinoline N-oxideSinglet oxygen-mediated oxidation

Scientific Research Applications

Antimalarial Applications

Recent studies have identified 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol as a promising candidate in antimalarial drug discovery. The compound has been shown to exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Case Studies

  • Screening for Efficacy : In a high-throughput screening study involving thousands of compounds, 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol was identified as having significant antimalarial activity. This was part of a broader initiative to discover new drugs that target multiple stages of the Plasmodium life cycle, including both the blood and liver stages .
  • Resistance Mechanisms : Further investigations into drug resistance mechanisms revealed that this compound could potentially overcome resistance seen with existing antimalarials. Studies indicated that it targets novel pathways not previously exploited by conventional therapies .

Anticancer Applications

In addition to its antimalarial properties, 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol has shown promise in cancer research.

Target Identification

Research has demonstrated that this compound can bind to specific targets involved in cancer cell proliferation and survival. For example, it has been linked to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells .

Case Studies

  • In Vitro Studies : In vitro studies have shown that 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's ability to disrupt cellular signaling pathways associated with tumor growth has been documented extensively .
  • Combination Therapies : Preliminary findings suggest that when used in combination with other anticancer agents, this compound enhances therapeutic efficacy and reduces side effects associated with traditional chemotherapy regimens .

Pharmacological Properties

The pharmacological profile of 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol includes:

  • Solubility : The compound exhibits moderate solubility in organic solvents, which is beneficial for formulation into various drug delivery systems.
  • Stability : Stability studies indicate that it maintains its integrity under physiological conditions, making it suitable for further development as a pharmaceutical agent .

Mechanism of Action

The mechanism of action of MMV007181 involves targeting specific pathways in the malaria parasite Plasmodium falciparum. The compound has been shown to interfere with the parasite’s metabolic processes, leading to the inhibition of parasite growth and replication . Molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

NQ21 (4-(4-Ethoxyphenylamino)-6-methoxy-3-nitroquinolin-7-ol)
  • Key Differences: Nitro group at position 3 (electron-withdrawing) vs. methyl at position 4 (electron-donating) in the target compound. Ethoxy group on the anilino substituent vs. phenylmethoxy in the target.
  • The ethoxy group is less sterically hindered than phenylmethoxy, possibly improving solubility .
7-Chloro-N-(4-methoxyphenyl)quinolin-4-amine
  • Key Differences :
    • Chlorine at position 7 vs. hydroxyl in the target compound.
    • Methoxyphenyl group at position 4 vs. methyl at position 4 in the target.
  • Impact: Chlorine increases lipophilicity (LogP ~4.71) compared to the hydroxyl group, which enhances polarity.

Functional Group Comparisons

THK-951 (2-(4-([11C]methyl)-amino)phenyl)quinolin-7-ol)
  • Key Differences: Radiolabeled [11C]methyl group on the anilino substituent vs. phenylmethoxy in the target.
  • Impact: The [11C] label enables positron emission tomography (PET) imaging applications, highlighting the importance of substituent choice in diagnostic tracers .
4-(3-Methyl-4-hydroxyphenyl)quinolin-7-ol
  • Key Differences: Hydroxyl group on the phenyl ring vs. the quinoline ring in the target compound.
  • Impact :
    • Positional isomerism affects hydrogen-bonding patterns; the hydroxyl on the phenyl ring may engage in intramolecular interactions, altering conformational stability .

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* Solubility (mg/mL)
4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol C23H20N2O2 380.42 4-Me, 2-(PhOCH2-C6H4NH), 7-OH ~3.8 <0.1 (DMSO)
NQ21 C17H15N3O4 325.32 3-NO2, 4-(EtO-C6H4NH), 7-OH ~2.5 0.3 (MeOH)
7-Chloro-N-(4-methoxyphenyl)quinolin-4-amine C16H13ClN2O 284.74 7-Cl, 4-(MeO-C6H4NH) ~4.7 0.05 (DMSO)
THK-951 C16H15N2O 267.30 7-OH, 2-(4-[11C]Me-C6H4NH) ~2.9 0.2 (EtOH)

*LogP estimated using ChemDraw or experimental data from references.

Key Findings:

Lipophilicity: The phenylmethoxyanilino group in the target compound increases LogP (~3.8) compared to THK-951 (~2.9), suggesting improved membrane permeability but reduced aqueous solubility . Chlorine in 7-chloro derivatives (LogP ~4.7) further enhances lipophilicity, which may benefit blood-brain barrier penetration .

Hydrogen-Bonding Capacity: The 7-OH group in the target compound and NQ21 enhances solubility in polar solvents (e.g., methanol) compared to chloro derivatives .

Radiolabeled compounds like THK-951 demonstrate the utility of quinoline derivatives in neurodegenerative disease diagnostics .

Biological Activity

4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in antibacterial and antiviral domains. This article reviews the synthesis, characterization, and biological activities of this compound, supported by recent research findings and case studies.

Synthesis and Characterization

The synthesis of 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol typically involves multi-step organic reactions, including condensation and cyclization processes. A common method includes the use of microwave-assisted organic synthesis (MAOS), which enhances yield and reduces reaction time. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antibacterial properties. In vitro tests using disc diffusion methods have shown that 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol possesses notable activity against various bacterial strains.

Table 1: Antibacterial Activity of 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol

CompoundE. coli (Zone of Inhibition in mm)S. aureus (Zone of Inhibition in mm)P. aeruginosa (Zone of Inhibition in mm)
Q1251134
Q225935
Q3251035
Q4201033
Q5201034
Q6281135
Q726835
Q8241034
Streptomycin 25 24 28

The results indicate that the compound exhibits varying degrees of antibacterial activity, with some derivatives showing significant inhibition against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Quinoline derivatives, including those similar to our compound, have been investigated for their antiviral properties. Research indicates that certain modifications to the quinoline structure can enhance antiviral efficacy against viruses such as HIV and influenza . The specific activity of 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol in this regard remains an area for further exploration.

Antioxidant Activity

Quinolines are also recognized for their antioxidant potential. Studies suggest that derivatives can mitigate oxidative stress by scavenging free radicals, thereby protecting cellular structures from damage . The antioxidant capacity of related compounds has been documented, indicating a promising avenue for research into the protective effects of this class of compounds.

Case Studies

  • Antibacterial Screening : A study conducted on various quinoline derivatives highlighted the effectiveness of compounds structurally similar to 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol against multi-drug resistant bacterial strains. The findings suggested a potential for developing new antibiotics based on these derivatives .
  • Mechanism of Action : Research has proposed mechanisms through which quinoline derivatives exert their antibacterial effects, including interference with bacterial DNA synthesis and disruption of cellular functions . Further studies are required to elucidate the specific pathways involved for our compound.

Q & A

Q. What are the key considerations in designing a synthetic route for 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol?

Answer: A robust synthetic route requires selecting reagents and catalysts that minimize side reactions. For quinoline derivatives, hydroxylamine-O-sulfonic acid is effective for introducing amino groups, as demonstrated in the synthesis of analogous isothiazoloquinolines (e.g., 92% yield via 30-hour stirring at room temperature) . Purification via flash chromatography with heptane/EtOAc (3:1) ensures high purity. Palladium-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) is critical for aryl-aryl bond formation, as seen in the synthesis of 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline . Optimization of solvent systems (e.g., DMF for coupling reactions) and stoichiometric ratios (e.g., 1:3.5 substrate-to-reagent ratio) is essential to maximize yields.

Q. Which spectroscopic techniques are most reliable for characterizing 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol?

Answer: Multi-nuclear NMR (¹H, ¹³C) is indispensable for structural confirmation. For example, aromatic protons in similar quinoline derivatives appear at δ 7.2–8.0 ppm, while methyl groups resonate at δ 2.3–2.5 ppm . High-resolution mass spectrometry (HRMS) with ESI ionization provides accurate molecular weight validation (e.g., error < 0.0014 Da in C₁₇H₁₃N₂OS) . Melting point analysis (e.g., 302–357°C for isothiazoloquinolines) further corroborates purity .

Advanced Research Questions

Q. How do solvent polarity and pH influence the tautomeric behavior of 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol?

Answer: The compound’s 7-hydroxyquinoline moiety exhibits tautomerism between enol and keto forms. In polar aprotic solvents (e.g., DMSO), intramolecular hydrogen bonding stabilizes the enol form, whereas polar protic solvents (e.g., methanol) favor keto tautomers due to solvent-assisted proton transfer . Ground-state DFT calculations (e.g., MP2/ADC(2)) predict a 5–10 kcal/mol energy difference between tautomers, with pH adjustments (e.g., alkaline conditions) shifting equilibrium by deprotonating the hydroxyl group . Experimental validation via UV-Vis spectroscopy (e.g., λₐᵦₛ shifts from 320 nm to 380 nm in keto form) is recommended .

Q. How can researchers resolve contradictions between proton transfer (PT) efficiency and isomerization rates in related quinoline derivatives?

Answer: Competing pathways (e.g., PT vs. trans-cis isomerization in Schiff bases) require mechanistic dissection. For example, in (E)-8-((phenylimino)methyl)quinolin-7-ol, PT dominates under rigid crane-like substituents, while flexible groups promote isomerization . Time-resolved fluorescence spectroscopy (sub-nanosecond resolution) can differentiate PT kinetics (τ ≈ 1–10 ps) from slower isomerization (τ ≈ 100 ps–1 ns). Computational modeling (ADC(2) for excited states) quantifies energy barriers, revealing that PT is barrierless in excited states, whereas isomerization requires ~15 kcal/mol .

Q. What computational strategies optimize the design of proton-transfer-based molecular switches using this compound?

Answer: Density Functional Theory (DFT) with solvent continuum models (e.g., PCM for methanol) predicts ground-state tautomer distributions. Excited-state dynamics are modeled via TD-DFT or ADC(2), which accurately reproduce ESIPT (excited-state intramolecular proton transfer) pathways . Key parameters include:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) stabilize keto tautomers by 3–5 kcal/mol.
  • Crane flexibility : Rigid pyridyl substituents reduce isomerization interference, enhancing PT quantum yield (ΦPT > 0.8) .
    Experimental validation via femtosecond transient absorption spectroscopy is critical to confirm computational predictions .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for similar quinoline derivatives?

Answer: Yield variations (e.g., 55–92% in isothiazoloquinolines) often stem from catalyst loading and reaction time . For Pd-catalyzed reactions, increasing PdCl₂(PPh₃)₂ from 2 mol% to 5 mol% improves yields by 15–20% but risks side-product formation . Systematic screening via Design of Experiments (DoE) with parameters like temperature (RT vs. 50°C) and solvent (DMF vs. THF) identifies optimal conditions. Cross-referencing HRMS and ¹H NMR data with literature (e.g., δ 12.85 ppm for NH protons) ensures consistency .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Quinoline Derivatives

ParameterOptimal ValueReference
Reaction Time30–48 hours
Catalyst (Pd-based)2–5 mol% PdCl₂(PPh₃)₂
Purification SolventHeptane/EtOAc (3:1)
HRMS Accuracy Threshold< 0.002 Da

Q. Table 2. Computational Methods for Tautomerism Analysis

MethodApplicationAccuracy
DFT (B3LYP/6-31G*)Ground-state geometry±1 kcal/mol
ADC(2)Excited-state dynamics±0.5 eV
PCM Solvent ModelSolvent effects±5% error

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.